4-(Pyridin-4-ylmethoxy)benzoic acid CAS number and properties
4-(Pyridin-4-ylmethoxy)benzoic acid CAS number and properties
[1]
Executive Summary
4-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 923216-85-7) is a bifunctional aromatic ether widely utilized in medicinal chemistry and supramolecular material science.[1] Characterized by a central ether linkage connecting a pyridine ring and a benzoic acid moiety, this compound serves as a critical "linker scaffold" in drug discovery. Its structure offers two distinct chemical handles: a carboxylic acid for amide coupling or esterification, and a basic pyridine nitrogen for hydrogen bonding or metal coordination.
In pharmaceutical research, this motif is frequently employed to extend pharmacophores into solvent-exposed pockets of enzymes (e.g., kinases) or to improve the physicochemical properties (solubility, lipophilicity) of drug candidates. In materials science, it functions as a ligand for Metal-Organic Frameworks (MOFs) and coordination complexes due to its ability to bridge metal centers.
Physicochemical Identity & Properties[3][4][5][6]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 4-(Pyridin-4-ylmethoxy)benzoic acid |
| CAS Number | 923216-85-7 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| SMILES | O=C(O)C1=CC=C(OCC2=CC=NC=C2)C=C1 |
| InChI Key | BZNNDTCHJWVJGP-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in water | Requires basic pH for aqueous solubility |
| pKa (Predicted) | Acid: ~4.2; Pyridine: ~5.3 | Exists as a zwitterion in neutral aqueous media |
| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity suitable for drug scaffolds |
| Melting Point | >210 °C (Decomposition often observed) | High lattice energy due to intermolecular H-bonding |
Synthesis & Manufacturing Protocols
The synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid typically follows a convergent two-step pathway: a Williamson ether synthesis followed by ester hydrolysis. This route is preferred for its scalability and the availability of inexpensive starting materials.
Reaction Scheme (Graphviz Visualization)
Figure 1: Convergent synthetic pathway via Williamson ether synthesis and saponification.
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 4-(Chloromethyl)pyridine hydrochloride (1.1 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: Anhydrous DMF or Acetone (if refluxing). DMF is preferred for higher reaction rates.
-
Procedure:
-
Dissolve Methyl 4-hydroxybenzoate in DMF under
atmosphere. -
Add
and stir for 30 minutes to generate the phenoxide anion. -
Add 4-(Chloromethyl)pyridine HCl portion-wise.
-
Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Pour into ice-water. The ester intermediate often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.
-
Step 2: Ester Hydrolysis
-
Reagents: Methyl ester intermediate (from Step 1), Lithium Hydroxide (LiOH
H O, 3.0 eq). -
Solvent: THF/Water (3:1) or Methanol/Water.
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add LiOH and stir at room temperature (or mild heat, 50°C) until the ester is consumed (typically 2-12 hours).
-
Isolation: Concentrate to remove organic solvent. Acidify the aqueous residue with 1N HCl to pH ~4-5.
-
Purification: The product will precipitate as a white solid.[2] Filter, wash with water, and recrystallize from Ethanol/Water if necessary.
-
Applications in Drug Discovery & Material Science[9]
Medicinal Chemistry: The "Linker" Role
This compound is a classic Type II Kinase Inhibitor motif. The benzoic acid moiety often mimics the phosphate group of ATP or engages in hydrogen bonding with the "sugar pocket" residues, while the pyridine ring extends into the solvent front or interacts with the hinge region.
-
VLA-4 Antagonists: Research indicates that benzoic acid derivatives containing heterocyclic ethers are potent antagonists of the Integrin
(VLA-4), a target for asthma and autoimmune diseases. The pyridine ring improves metabolic stability compared to aliphatic analogs. -
GPCR Modulators: The rigid phenyl-ether-pyridine spacer provides a defined distance (~9-10 Å) between the acidic headgroup and the basic pyridine tail, useful for spanning binding pockets in G-Protein Coupled Receptors.
Coordination Chemistry
In the field of bioinorganic chemistry, 4-(pyridin-4-ylmethoxy)benzoic acid acts as a ditopic ligand .
-
Metal Binding: The pyridine nitrogen coordinates to soft metals (Zn, Co, Cu), while the carboxylate binds hard metals or forms paddle-wheel clusters.
-
MOFs: It is used to construct Metal-Organic Frameworks where the ether linkage provides conformational flexibility, allowing the material to "breathe" or adjust pore size upon guest inclusion.
Analytical Characterization
To validate the synthesis of CAS 923216-85-7, researchers should look for the following spectral signatures.
Proton NMR ( H NMR, DMSO- , 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| COOH | ~12.8 | Broad Singlet | 1H | Carboxylic Acid |
| Pyridine | 8.60 | Doublet ( | 2H | |
| Benzene | 7.90 | Doublet ( | 2H | Ortho to COOH |
| Pyridine | 7.45 | Doublet ( | 2H | |
| Benzene | 7.10 | Doublet ( | 2H | Ortho to Ether |
| Linker | 5.25 | Singlet | 2H |
Mass Spectrometry
-
ESI-MS (Positive Mode):
m/z. -
ESI-MS (Negative Mode):
m/z.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS is limited, it is structurally analogous to other benzoic acid/pyridine derivatives. Treat as a Warning substance.[3]
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety glasses.
-
Storage: Store at room temperature, kept dry. The ether linkage is stable, but the carboxylic acid can react with strong bases.
References
-
JHECHEM. (2025).[4] Product Specification: 4-(pyridin-4-ylmethoxy)benzoic acid (CAS 923216-85-7).[1][5] Retrieved from
-
Royal Society of Chemistry. (2014). Synthesis and crystal structure determination of a mononuclear cobalt(II) complex derived from 4-(pyridin-4-ylmethoxy)benzoic acid. RSC Advances, Supporting Information. Retrieved from
-
Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.
-
PubChem. (2025).[3][6] Compound Summary: 4-(Pyridin-4-yl)benzoic acid (Structural Analog). National Library of Medicine. Retrieved from
-
Matrix Fine Chemicals. (2025).[4] Catalog Entry: 4-(Pyridin-4-yl)benzoic acid.[5] Retrieved from
